2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4OS/c1-16(2)18-8-10-20(11-9-18)26-23(29)15-30-24-22-14-21(27-28(22)13-12-25-24)19-6-4-17(3)5-7-19/h4-14,16H,15H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSWZOSIMMQKAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The synthesis of this compound typically involves several organic reactions, including:
- Formation of the Pyrazolo[1,5-a]pyrazin Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Sulfanylation : Introduction of the sulfanyl group is critical and can be performed using thiol reagents under specific conditions.
- Acetamide Formation : The final step typically involves the acylation of an amine with acetic anhydride or acetyl chloride.
Biological Applications
Preliminary studies have indicated that this compound exhibits significant biological activity, particularly in the following areas:
Anticancer Activity
Research has suggested that compounds with similar structures may inhibit specific kinases involved in cancer progression. The unique arrangement of substituents on the pyrazolo[1,5-a]pyrazin core allows for potential interactions with ATP-binding sites of kinases, making it a candidate for further investigation in cancer therapeutics.
Enzyme Inhibition
The sulfanyl group may enhance the compound's ability to act as an inhibitor for various enzymes, particularly those involved in metabolic pathways or signal transduction.
Neuroprotective Effects
Some studies have indicated that pyrazolo compounds can exhibit neuroprotective properties, potentially making this compound relevant in neurodegenerative disease research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-{[2-(4-Ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide
- Structural Difference : The 4-methylphenyl group in the target compound is replaced with a 4-ethylphenyl substituent.
- Metabolic Stability: Ethyl substitution may slow oxidative metabolism (e.g., CYP3A4-mediated dealkylation) compared to methyl, extending half-life .
- Synthesis : Prepared via analogous methods involving chalcone intermediates and sulfanyl-acetamide coupling .
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide
- Structural Difference : A 4-chlorophenyl group replaces the 4-methylphenyl, and the acetamide is attached to a 3-(methylsulfanyl)phenyl group.
- Solubility: The methylsulfanyl group introduces moderate polarity (cLogP ~3.2 vs. 3.8 for the target compound) but may reduce metabolic stability due to sulfur oxidation .
N-(4-Acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
- Structural Difference : The 4-isopropylphenyl group is replaced with a 4-acetylphenyl moiety.
- Impact :
2-[[5-(4-Methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
- Structural Difference : A triazole ring replaces the pyrazolo[1,5-a]pyrazine core, and a propenyl group is introduced.
- Impact: Hydrogen Bonding: The triazole’s nitrogen-rich structure facilitates stronger hydrogen bonding but may alter selectivity toward non-kinase targets (e.g., PARP).
Comparative Data Table
Key Findings
Substituent Effects: Methyl vs. Chlorine: Improves binding affinity through hydrophobic and dipole interactions but risks toxicity via bioaccumulation .
Core Modifications :
- Pyrazolo[1,5-a]pyrazine derivatives exhibit superior kinase inhibition compared to triazole analogs due to planar geometry and π-π stacking .
Acetamide Tail :
- 4-Isopropylphenyl provides optimal balance between lipophilicity and solubility, whereas acetylphenyl improves solubility at the cost of membrane permeability .
Preparation Methods
Cyclization of Pyrazole-Amines
The pyrazolo[1,5-a]pyrazine core is synthesized via cyclization reactions. A validated method involves reacting 3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine with ethyl acetoacetate in refluxing acetic acid for 28 hours. This yields 3-(4-methylphenyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one as a key intermediate.
Reaction conditions :
Microwave-Assisted Synthesis
Alternative protocols employ microwave irradiation to accelerate cyclization. For example, heating the amine precursor with diethyl malonate at 150°C for 15 minutes under microwave conditions achieves comparable yields (~68%) while reducing reaction time.
Sulfanyl Group Introduction
Nucleophilic Substitution
The sulfanyl group is introduced via nucleophilic displacement of a halogen atom (e.g., chlorine) on the pyrazolo[1,5-a]pyrazine core. A representative procedure involves:
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Reacting the core with thiourea in ethanol under reflux to generate a thiol intermediate.
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Treating the thiol with chloroacetic acid in the presence of K₂CO₃ to form 2-(pyrazolo[1,5-a]pyrazin-4-ylsulfanyl)acetic acid .
Key parameters :
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Molar ratio : 1:1.2 (core:thiourea).
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Solvent : Ethanol (anhydrous).
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Temperature : 80°C for 6 hours.
Acetamide Coupling
Amide Bond Formation
The final step couples 2-(pyrazolo[1,5-a]pyrazin-4-ylsulfanyl)acetic acid with 4-isopropylaniline using coupling agents. A widely adopted method utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in dichloromethane (DCM).
Procedure :
Alternative Coupling Methods
For laboratories lacking HATU, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in DMF offer a viable alternative, albeit with slightly lower yields (70–75%).
Optimization and Yield Improvement
Solvent and Base Selection
Temperature and Time
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Core formation : Microwave synthesis reduces time from 28 hours to 15 minutes without compromising yield.
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Amide coupling : Extending reaction time to 24 hours increases yield by 5–7% in stubborn cases.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms purity ≥98% in optimized protocols.
Comparative Analysis of Synthetic Methods
Challenges and Mitigation Strategies
Side Reactions
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions:
Core formation : Condensation of pyrazolo[1,5-a]pyrazine derivatives with substituted aryl groups.
Sulfanyl linkage : Thiolation using reagents like Lawesson’s reagent or thiourea derivatives under inert atmospheres (e.g., N₂).
Acetamide coupling : Reaction of intermediates with α-chloroacetamides in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Optimization : Parameters such as solvent polarity (e.g., DCM vs. THF), temperature (reflux vs. RT), and catalyst choice (e.g., K₂CO₃ for deprotonation) are systematically tested to maximize yield (>70%) and purity (>95% by HPLC) .
Q. How is the compound’s structural integrity validated post-synthesis?
- Analytical workflow :
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of pyrazolo-pyrazine rings and sulfanyl-acetamide connectivity.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 450.1).
- HPLC : Purity assessment using C18 columns (≥98% purity threshold) .
- X-ray crystallography : Resolves ambiguous stereochemistry in derivatives (e.g., confirming para-substitution on aryl rings) .
Q. What are the primary pharmacological targets hypothesized for this compound?
- Theoretical basis : Structural analogs (e.g., pyrazolo-pyrazines with sulfanyl linkages) show affinity for kinases (e.g., JAK2), GPCRs, or inflammatory mediators (e.g., COX-2).
- Initial screening : In vitro assays (e.g., kinase inhibition panels, cytokine release assays) guide target prioritization .
Advanced Research Questions
Q. How can contradictory data on biological activity between structural analogs be resolved?
- Case study : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 10 nM vs. 1 µM) may arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -Cl) enhance binding vs. bulky groups (e.g., -cyclopentyl) causing steric hindrance .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with orthogonal methods (SPR vs. fluorescence polarization) .
- Computational modeling : Molecular docking (AutoDock Vina) identifies key binding residues (e.g., hinge region of kinases) to rationalize differences .
Q. What strategies mitigate degradation of the sulfanyl-acetamide moiety under physiological conditions?
- Stability studies : Accelerated degradation tests (pH 1–9, 37°C) reveal susceptibility to hydrolysis at acidic pH.
- Mitigation approaches :
- Prodrug design : Mask the sulfanyl group as a disulfide (reducible in vivo).
- Formulation : Encapsulation in PEGylated liposomes to shield from enzymatic cleavage .
Q. How can synthetic yields be improved for scale-up without compromising purity?
- Process chemistry :
- Flow chemistry : Continuous synthesis reduces side reactions (e.g., oxidation of sulfanyl groups).
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for coupling steps) enhance efficiency.
- Purification : Hybrid techniques (e.g., flash chromatography followed by recrystallization from EtOAc/hexane) achieve >99% purity .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
